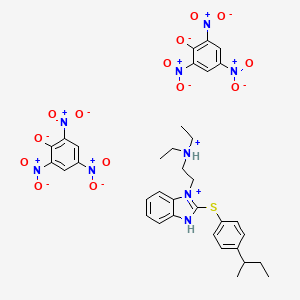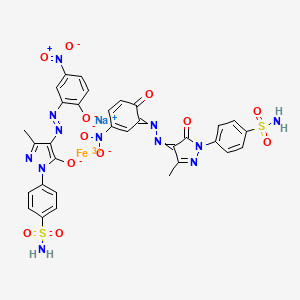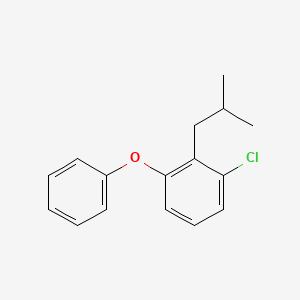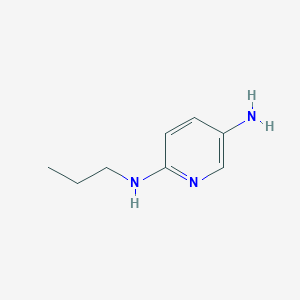
(2E,4Z)-Deca-2,4-dienyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-Deca-2,4-dienyl isovalerate is an organic compound characterized by its unique structure, which includes a deca-2,4-dienyl chain and an isovalerate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Deca-2,4-dienyl isovalerate typically involves the esterification of (2E,4Z)-deca-2,4-dienoic acid with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4Z)-Deca-2,4-dienyl isovalerate can undergo various chemical reactions, including:
Oxidation: The double bonds in the deca-2,4-dienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated esters
Substitution: Amino esters, alkoxy esters
Aplicaciones Científicas De Investigación
(2E,4Z)-Deca-2,4-dienyl isovalerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to lipid metabolism and enzyme activity.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (2E,4Z)-Deca-2,4-dienyl isovalerate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-Deca-2,4-dienyl isovalerate: Similar structure but with different geometric isomerism.
(2E,4Z)-Deca-2,4-dienyl acetate: Similar structure but with an acetate ester group instead of an isovalerate group.
Uniqueness
(2E,4Z)-Deca-2,4-dienyl isovalerate is unique due to its specific geometric configuration and the presence of the isovalerate ester group. This combination of features gives it distinct chemical and biological properties compared to its analogs.
Propiedades
| 56699-32-2 | |
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(2E,4Z)-deca-2,4-dienyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h8-11,14H,4-7,12-13H2,1-3H3/b9-8-,11-10+ |
Clave InChI |
BFONWEJKMSLMCY-QNRZBPGKSA-N |
SMILES isomérico |
CCCCC/C=C\C=C\COC(=O)CC(C)C |
SMILES canónico |
CCCCCC=CC=CCOC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)


